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molecular formula C14H21ClN4O2 B1320885 Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate CAS No. 203519-37-3

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B1320885
M. Wt: 312.79 g/mol
InChI Key: IHNJQIINOHRIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06093718

Procedure details

Dichloropyrimidine (24.79 g) and 1-(tert-butoxycarbonyl)piperazine (27.41 g) were stirred in ethanol (500 ml) and triethylamine (41 ml) overnight. The solvent was evaporated and the residue was dissolved in dichloromethane and washed with water. The organic phase was dried (Na2SO2), and evaporated to give 2-methyl-4-chloro-6-[1-(tert-butoxycarbonyl]piperazin-4-yl)pyrimidine as a solid (41.5 g); NMR (CDCl3): 6.35 (s, 1H), 3.65 (m, 4H), 3.5 (m, 4H), 2.5 (s, 3H), 1.45 (s, 9H).
Quantity
24.79 g
Type
reactant
Reaction Step One
Quantity
27.41 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([Cl:8])[CH:3]=1.[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10].[CH2:22](N(CC)CC)C>C(O)C>[CH3:22][C:6]1[N:5]=[C:4]([Cl:8])[CH:3]=[C:2]([N:19]2[CH2:20][CH2:21][N:16]([C:14]([O:13][C:9]([CH3:12])([CH3:10])[CH3:11])=[O:15])[CH2:17][CH2:18]2)[N:7]=1

Inputs

Step One
Name
Quantity
24.79 g
Type
reactant
Smiles
ClC1=CC(=NC=N1)Cl
Name
Quantity
27.41 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
41 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO2)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC(=N1)Cl)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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